molecular formula C15H19N5 B12753824 Naminidil, (S)- CAS No. 220641-14-5

Naminidil, (S)-

Cat. No.: B12753824
CAS No.: 220641-14-5
M. Wt: 269.34 g/mol
InChI Key: PGYDRGZVXVVZQC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of (S)-Naminidil as a Prominent Potassium Channel Modulator

(S)-Naminidil is recognized as a potent modulator of ATP-sensitive potassium (K-ATP) channels, functioning as a channel opener. medchemexpress.commedchemexpress.com Potassium channel modulators are vital research tools that regulate the activity of potassium channels, which are fundamental to maintaining cell membrane potential and controlling cellular excitability. scbt.com By activating or inhibiting these channels, scientists can explore their roles in a multitude of physiological functions, including neuronal signaling and muscle contraction. scbt.com

K-ATP channels are a unique subset of potassium channels that act as metabolic sensors, linking the energetic state of a cell to its electrical activity. nih.gov These channels are complex hetero-octameric structures formed by the association of an inwardly rectifier potassium channel pore (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. eurekaselect.comfsu.edu (S)-Naminidil exerts its effect by targeting this complex. medchemexpress.comnih.gov

The molecular structure of (S)-Naminidil is characterized by a cyanoguanidine group and a chiral center, with the "(S)-" designation specifying a precise three-dimensional arrangement of its atoms. nih.gov The chirality of a molecule is often critical for its biological activity, as enantiomers (non-superimposable mirror images) can interact differently with their biological targets. gcms.cznih.gov The specificity of the (S)-enantiomer is therefore a key aspect of its function as a selective chemical probe.

Table 1: Chemical Properties of (S)-Naminidil

Property Value Source(s)
IUPAC Name 1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine nih.gov
Molecular Formula C₁₅H₁₉N₅ nih.govncats.io
Molecular Weight 269.34 g/mol nih.govncats.io
CAS Number 220641-11-2 nih.govambeed.com

| Stereochemistry | Absolute | nih.govncats.io |

Historical Trajectory and Evolution of Research on Cyanoguanidine K-ATP Openers

The development of K-ATP channel openers (KCOs) has led to the creation of structurally diverse compounds. These are often classified into distinct chemical families based on their core scaffolds. eurekaselect.com The cyanoguanidines represent one of the major classes of non-sulfonylurea KCOs. eurekaselect.com

Research into cyanoguanidine derivatives has a rich history, with numerous studies focusing on their synthesis and structure-activity relationships (SAR) to develop compounds with specific properties. acs.orgthegoodscentscompany.comnih.gov These investigations have explored how modifications to the cyanoguanidine core and its substituents affect potency and selectivity for K-ATP channels in different tissues. acs.orgnih.gov For instance, novel cyanoguanidine derivatives were designed and synthesized to act as potent relaxants of bladder smooth muscle, highlighting their potential application in studying conditions like overactive bladder. acs.orgnih.gov

Naminidil itself was originally developed by Bristol-Myers Squibb during research into treatments for androgenetic alopecia, although this specific line of investigation was later discontinued (B1498344). ncats.io Despite this, the compound remains a valuable tool for basic research. The work on the broader class of cyanoguanidine KCOs provided the foundational knowledge for understanding the mechanism of molecules like (S)-Naminidil. acs.orgthegoodscentscompany.com

Table 2: Major Chemical Families of K-ATP Channel Openers

Chemical Family
Benzopyrans
Cyanoguanidines
Thioformamides
Pyrimidine derivatives
Pyridine (B92270) derivatives
Benzothiadiazines
Dihydropyridines
Nicotinamide derivatives
Aliphatic amines

Source: eurekaselect.com

Research Significance and Future Trajectories for (S)-Naminidil Investigation

In contemporary chemical biology, (S)-Naminidil is primarily valued as a specific chemical tool for research purposes. csic.esmedchemexpress.com Its significance lies in its ability to selectively activate K-ATP channels, allowing for the detailed study of their physiological and pathophysiological roles. medchemexpress.commedchemexpress.com The use of a single, pure enantiomer like (S)-Naminidil is crucial for elucidating the precise molecular interactions between a ligand and its receptor, avoiding the confounding effects that might arise from a racemic mixture. nih.gov

Future research trajectories for (S)-Naminidil are likely to focus on its application as a molecular probe. K-ATP channels have different subunit compositions depending on the tissue; for example, the SUR1 isoform is predominant in pancreatic β-cells, while SUR2A and SUR2B are found in cardiac and smooth muscle, respectively. nih.gov These isoforms exhibit differential responses to KCOs. nih.gov (S)-Naminidil can be used to explore the structural and functional differences between these channel subtypes, potentially leading to a better understanding of tissue-specific K-ATP channel regulation.

Furthermore, by inducing membrane hyperpolarization through the opening of K-ATP channels, (S)-Naminidil can be employed in various in vitro models to investigate cellular processes that are governed by membrane potential. nih.govnih.gov This includes studies on neurotransmission, hormone secretion, and muscle contractility, contributing to the fundamental understanding of these complex biological phenomena.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220641-14-5

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

1-cyano-3-(4-cyanophenyl)-2-[(2S)-3,3-dimethylbutan-2-yl]guanidine

InChI

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m0/s1

InChI Key

PGYDRGZVXVVZQC-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of S Naminidil

Enantioselective Synthesis of (S)-Naminidil

The core of (S)-Naminidil's structure is its chiral component, (2R)-3,3-dimethylbutan-2-amine. The stereocontrolled synthesis of this bulky aliphatic amine is the key challenge in producing the enantiomerically pure final compound. Several strategies, including catalytic asymmetric synthesis, chiral pool-based approaches, and biocatalysis, can be employed to achieve high chiral purity.

Catalytic asymmetric synthesis provides a direct and atom-economical route to chiral molecules from prochiral precursors. rsc.org For the synthesis of (2R)-3,3-dimethylbutan-2-amine, the most direct approach is the asymmetric reductive amination of the corresponding prochiral ketone, 3,3-dimethyl-2-butanone (pinacolone). researchgate.netrsc.org

This transformation can be achieved using chiral transition metal complexes or organocatalysts. For instance, iridium or rhodium catalysts paired with chiral phosphine (B1218219) ligands are well-established for the highly enantioselective hydrogenation of imines formed in situ from the ketone and an ammonia (B1221849) source. researchgate.net Another powerful and widely used method involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide. The condensation of (R)-tert-butanesulfinamide with pinacolone (B1678379) forms a sulfinyl imine, which can then be diastereoselectively reduced with a hydride reagent (e.g., sodium borohydride). Subsequent acidic cleavage of the sulfinyl group yields the desired (R)-amine with high enantiomeric excess.

Chiral pool synthesis utilizes readily available, inexpensive chiral molecules from nature as starting materials. ehu.es For the synthesis of (S)-Naminidil's chiral amine component, the non-proteinogenic amino acid L-tert-leucine serves as an excellent starting point due to its structural similarity. sci-hub.se L-tert-leucine can be synthesized on a large scale via enzymatic methods, making it an accessible chiral building block. sci-hub.se

A potential synthetic pathway involves the conversion of the carboxylic acid group of N-protected L-tert-leucine into an amine. For example, a Curtius or Hofmann rearrangement of a carboxylic acid derivative could achieve this transformation. Alternatively, the carboxylic acid could be reduced to the corresponding amino alcohol, (S)-tert-leucinol, which can then be further manipulated to yield the target amine. rsc.org Research has demonstrated the use of N-Boc-L-tert-leucine and (R)-3,3-dimethyl-2-butylamine as starting materials for synthesizing more complex chiral ligands, confirming the viability of this chiral pool approach. nih.govsemanticscholar.org

Biocatalysis offers a highly selective and sustainable alternative for producing chiral amines under mild conditions. nih.gov Engineered enzymes, such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs), are particularly effective for the asymmetric synthesis of amines from ketones. rsc.orgrsc.org

The direct reductive amination of 3,3-dimethyl-2-butanone can be catalyzed by an (R)-selective AmDH or TA. Significant research has focused on engineering these enzymes to accept bulky substrates like pinacolone. rsc.orgsci-hub.se For example, leucine (B10760876) dehydrogenase (LeuDH) has been engineered to alter its substrate specificity, enabling the enantioselective amination of bulky aliphatic ketones. rsc.org

Another biocatalytic strategy is a two-step process involving the asymmetric reduction of pinacolone to the corresponding (R)-alcohol, (R)-3,3-dimethyl-2-butanol. Whole-cell biocatalysts, such as Acetobacter pasteurianus, have been shown to perform this anti-Prelog reduction with excellent enantioselectivity (>99.9% e.e.). d-nb.info The resulting chiral alcohol can then be converted to the amine via standard chemical methods, such as activation (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine surrogate like azide (B81097) and subsequent reduction.

Table 1: Comparison of Synthetic Strategies for (2R)-3,3-dimethylbutan-2-amine

Strategy Precursor Key Transformation Advantages Potential Challenges
Catalytic Asymmetric Synthesis 3,3-Dimethyl-2-butanoneAsymmetric reductive aminationHigh atom economy, direct routeCatalyst cost, optimization for bulky substrate
Chiral Pool Synthesis L-tert-LeucineCarboxylic acid manipulation (e.g., Curtius rearrangement)High enantiopurity from startMultiple synthetic steps, potential for racemization
Biocatalysis (Direct) 3,3-Dimethyl-2-butanoneEnzymatic reductive amination (AmDH/TA)High enantioselectivity, mild conditions, sustainableEnzyme availability and stability, substrate scope
Biocatalysis (Indirect) 3,3-Dimethyl-2-butanoneEnzymatic ketone reduction followed by chemical aminationVery high e.e. for alcohol intermediate d-nb.infoTwo-step process, use of chemical reagents

Precursor Chemistry and Pro-drug Design Principles for Naminidil

The assembly of (S)-Naminidil involves the coupling of three key precursors: (2R)-3,3-dimethylbutan-2-amine, a cyanoguanidine core, and a 4-cyanophenyl moiety. A common and effective method for constructing the N,N',N''-trisubstituted guanidine (B92328) structure is through the reaction of a disubstituted S-methylisothiourea with an amine. nih.gov The synthesis would likely proceed by first reacting 4-cyanoaniline with dimethyl N-cyanodithioiminocarbonate to form N'-(4-cyanophenyl)-N-cyano-S-methylisothiourea. This intermediate is then reacted with the chiral amine, (2R)-3,3-dimethylbutan-2-amine, to yield (S)-Naminidil. nih.govgoogle.com

The Naminidil structure contains functionalities amenable to prodrug design, which is a strategy to overcome pharmacokinetic barriers like poor absorption due to high polarity. wiley-vch.de The guanidine group is highly basic and protonated at physiological pH, limiting its ability to cross cell membranes. A novel prodrug strategy involves masking the guanidine group by converting it into a Guanidine Cyclic Diimide (GCDI). rsc.orgnih.govnih.gov This is achieved by reacting the guanidine with a cyclic anhydride. The resulting GCDI is more lipophilic, facilitating absorption, and is designed to revert to the active guanidine parent drug in vivo. nih.govnih.gov

Table 2: Potential Prodrug Strategies for Naminidil

Target Moiety Prodrug Approach Principle Potential Advantage
Guanidine GroupGuanidine Cyclic Diimide (GCDI) FormationMasking the polar, charged guanidine to increase lipophilicity. rsc.orgnih.govEnhanced oral bioavailability.
4-Cyanophenyl GroupReduction to Amine and LinkageReduction of the nitrile to a benzylamine, followed by formation of an amide or carbamate (B1207046) linker to a promoiety.Targeted delivery or controlled release.
Guanidine GroupAmino Acid Ester ConjugationAttaching an amino acid promoiety via a linker to target peptide transporters like hPEPT1. google.comImproved intestinal absorption via active transport. google.com

Rational Design and Synthesis of Naminidil Analogs and Derivatives

The rational design of Naminidil analogs focuses on modifying its three main structural components to explore structure-activity relationships (SAR) and improve properties like potency and tissue selectivity. Studies on related cyanoguanidine potassium channel openers have shown that both the bulky amine substituent and the aromatic group are critical for activity. thegoodscentscompany.com

Replacing the 4-cyanophenyl group with other aromatic systems, such as a substituted pyridine (B92270) ring, has been explored in related series. researchgate.net Similarly, the bulky (2R)-3,3-dimethylbutan-2-yl group can be replaced with other chiral alkyl or bicycloalkyl moieties. For example, analogs incorporating a chiral bicyclo[2.2.1]hept-2-yl group have been synthesized and shown to possess potent K-ATP channel opening activity, with distinct pharmacological profiles compared to other openers like pinacidil. researchgate.net These modifications influence how the molecule fits into the binding site of the K-ATP channel's sulfonylurea receptor (SUR) subunit, affecting both potency and selectivity for channels in different tissues (e.g., vascular vs. bladder smooth muscle). medchemexpress.com

Optimization of Synthetic Pathways for Scalability and Efficiency

The final coupling step to form the cyanoguanidine linkage must also be efficient. The S-methylisothiourea route is generally high-yielding, but requires the handling of malodorous sulfur-containing reagents. nih.gov Alternative guanidinylation methods, such as those using carbodiimides or other coupling agents, could be explored to improve process safety and simplify purification. nih.gov Optimization would also involve developing robust crystallization procedures for the final product to ensure high chemical and enantiomeric purity on a manufacturing scale, thereby avoiding the need for costly chromatographic purification.

Molecular and Cellular Mechanisms of Action of S Naminidil

Detailed Characterization of Adenosine (B11128) Triphosphate-Sensitive Potassium Channel Modulation

The primary mechanism of action attributed to (S)-Naminidil is the opening of ATP-sensitive potassium channels. These channels are crucial in linking the metabolic state of a cell to its electrical activity. nih.gov By opening these channels, compounds like (S)-Naminidil can hyperpolarize the cell membrane, leading to various physiological effects, including the relaxation of smooth muscle. nih.gov

KATP channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. nih.gov Different combinations of these subunits result in various KATP channel subtypes with distinct tissue distributions and pharmacological properties. For instance, the Kir6.2/SUR1 combination is predominant in pancreatic beta-cells, while Kir6.1/SUR2B is the major subtype in vascular smooth muscle cells. nih.govnih.gov The therapeutic effects and potential side effects of a KATP channel opener are largely determined by its selectivity for these different subtypes. However, specific studies detailing the selectivity profile of (S)-Naminidil across various KATP channel subtypes have not been publicly released.

(S)-Naminidil belongs to the cyanoguanidine class of KATP channel openers. wikipedia.orgnih.gov Compounds in this class are known to exert their effects by interacting with the SUR subunit of the KATP channel. A comparative analysis of (S)-Naminidil with other cyanoguanidine derivatives would be necessary to understand its unique mechanistic properties. Such studies would typically involve electrophysiological and binding assays to compare potencies and modes of action. For example, research on other novel cyanoguanidine derivatives has focused on their potential for treating conditions like overactive bladder by targeting specific KATP channels. nih.gov Without specific data for (S)-Naminidil, a direct comparison remains speculative.

Intracellular Signaling Cascades and Downstream Effectors Influenced by (S)-Naminidil

The opening of KATP channels by (S)-Naminidil is expected to initiate a cascade of intracellular events. In the context of hair follicles, the modulation of ion flow can influence various signaling pathways that control cell proliferation, differentiation, and survival. For the related compound minoxidil (B1677147), research has suggested involvement of pathways such as Wnt/β-catenin and the release of growth factors from adipose-derived stem cells. nih.govresearchgate.net However, it is crucial to note that (S)-Naminidil is structurally distinct from minoxidil, and therefore, its influence on intracellular signaling could differ significantly. wikipedia.org

A thorough understanding of the interaction between (S)-Naminidil and the KATP channel would require detailed studies of its binding kinetics, including association and dissociation rates. wikipedia.orgnih.gov Such studies help to define the affinity and residence time of the drug at its receptor, which are critical determinants of its pharmacological activity. These investigations would typically employ techniques like radioligand binding assays and surface plasmon resonance to characterize the dynamic interaction and any resulting conformational changes in the receptor protein. Specific data on these aspects for (S)-Naminidil are not available.

Small molecules can sometimes mediate or modulate interactions between proteins. nih.gov Investigating whether (S)-Naminidil influences any protein-protein interactions downstream of KATP channel activation would provide deeper insights into its mechanism of action. This could involve techniques such as co-immunoprecipitation and proximity ligation assays to identify novel interacting partners. There is currently no published evidence to suggest that (S)-Naminidil mediates any specific protein-protein interactions.

Enzymatic Biotransformation and Active Metabolite Formation of Naminidil in Model Systems

The biotransformation of a drug can significantly impact its efficacy and safety profile. For many drugs, metabolic conversion can lead to the formation of active metabolites that are responsible for the observed pharmacological effects. A well-known example in this class of drugs is minoxidil, which requires sulfation to its active form, minoxidil sulfate (B86663), to exert its hair growth-promoting effects. nih.gov This metabolic activation is a critical step, and the enzymatic activity can vary among individuals. nih.gov Studies on the enzymatic biotransformation of Naminidil would be necessary to identify the enzymes involved in its metabolism and to determine if it also requires conversion to an active metabolite. However, there is no publicly available information on the metabolism of Naminidil or the formation of any active metabolites.

Systems-Level Cellular Responses to (S)-Naminidil Exposure

Exposure to (S)-Naminidil initiates a complex cascade of molecular and cellular events, leading to observable physiological changes, particularly within the hair follicle and associated cutaneous tissues. The compound's mechanism is multifaceted, involving direct stimulation of follicular cells, modulation of signaling pathways, and promotion of an environment conducive to hair growth. Research indicates that its effects are not attributable to a single mechanism but rather a combination of interconnected cellular responses.

(S)-Naminidil is a prodrug that requires metabolic activation to exert its biological effects. It is converted to its active form, (S)-Naminidil sulfate, through sulfation by the sulfotransferase enzyme SULT1A1, which is present in hair follicles. wikipedia.orgnih.gov The activity of this enzyme can vary among individuals, potentially influencing the clinical response to the compound. nih.gov The active metabolite, (S)-Naminidil sulfate, is primarily responsible for the compound's action as a potassium channel opener. nih.gov

One of the principal actions of (S)-Naminidil is the opening of adenosine triphosphate (ATP)-sensitive potassium channels (KATP) in the cell membranes of vascular smooth muscle. nih.govpatsnap.comresearchgate.net This leads to hyperpolarization of the cell membrane, which prevents the influx of calcium ions and results in the relaxation of smooth muscle. patsnap.comresearchgate.net This vasodilation increases blood flow, which is theorized to deliver more oxygen, blood, and nutrients to the hair follicles, thereby supporting hair growth. wikipedia.orgpatsnap.com

In addition to its effects on cell proliferation and the hair cycle, (S)-Naminidil stimulates the production of several key growth factors. It has been shown to induce the expression of Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis and heightened vascularization around the hair follicles. nih.govpatsnap.com The compound also potentiates the actions of Hepatocyte Growth Factor (HGF) and Insulin-like Growth Factor 1 (IGF-1). wikipedia.org Other cellular responses include the stimulation of prostaglandin (B15479496) E2 production and the inhibition of collagen synthesis, which may contribute to its antifibrotic characteristics. wikipedia.orgnih.govnih.gov

Gene expression analyses following exposure to (S)-Naminidil have provided further insights into its mechanism of action. Studies have shown an upregulation of genes that encode keratin-associated proteins, which are essential components of the hair shaft. nih.gov Concurrently, a downregulation of several signaling pathways, including the ILK, Akt, and MAPK pathways, has been observed. nih.gov

The following tables summarize the key systems-level cellular responses and the modulation of signaling pathways following exposure to (S)-Naminidil.

Table 1: Summary of Cellular and Physiological Responses to (S)-Naminidil

Cellular/Physiological Response Detailed Finding Source Index
Vascular Effects Acts as an ATP-sensitive potassium channel opener, causing hyperpolarization and relaxation of vascular smooth muscle cells. wikipedia.orgnih.govnih.gov
Induces arteriolar vasodilation, increasing microcirculation around hair follicles. nih.govpatsnap.com
Hair Follicle Cycle Modulation Shortens the telogen (resting) phase, leading to premature entry into the anagen phase. nih.govresearchgate.net
Prolongs the anagen (growth) phase and increases hair follicle size. nih.govresearchgate.net
Cellular Proliferation & Differentiation Directly stimulates the proliferation and differentiation of hair follicle epithelial cells. researchgate.netresearchgate.net
Acts as an epidermal growth factor on matrix cells, slowing their aging process. nih.gov
Growth Factor & Prostaglandin Synthesis Induces the expression of Vascular Endothelial Growth Factor (VEGF). wikipedia.orgnih.govnih.gov
Potentiates the action of Hepatocyte Growth Factor (HGF) and Insulin-like Growth Factor 1 (IGF-1). wikipedia.org
Stimulates the production of Prostaglandin E2 by activating COX-1 and prostaglandin endoperoxide synthase-1. wikipedia.org
Extracellular Matrix Modulation Exhibits antifibrotic properties by inhibiting collagen synthesis. wikipedia.orgnih.govnih.gov

Table 2: Modulation of Cellular Signaling Pathways by (S)-Naminidil

Signaling Pathway Effect of (S)-Naminidil Cellular Outcome Source Index
Potassium Channels (KATP) Activation/Opening Hyperpolarization of cell membranes, vasodilation. wikipedia.orgnih.govresearchgate.net
Wnt/β-catenin Pathway Activation/Upregulation Promotes growth and development of hair follicles, maintains anagen phase. nih.govresearchgate.net
Adenosine Signaling Mediated by Adenosine A1 and A2 receptors Triggers intracellular signal transduction. wikipedia.org
Ras, mTOR Pathways Upregulation Involved in cell growth and proliferation. nih.gov
ILK, Akt, MAPK Pathways Downregulation Modulation of cell survival, proliferation, and inflammation signals. nih.gov

| PTEN Pathway | Downregulation | Regulation of cell growth and apoptosis. | nih.gov |

Structure Activity Relationship Sar Studies of S Naminidil and Its Analogues

Elucidation of Key Pharmacophoric Features for Potassium Channel Opening Potency

SAR studies on the cyanoguanidine class of KCOs, to which Naminidil belongs, have identified several essential structural components required for potent channel opening activity. nih.govnih.gov The general pharmacophore model for this class consists of three main parts: an electron-withdrawing group attached to an aromatic ring, a central cyanoguanidine moiety, and a lipophilic alkyl or cycloalkyl group.

The Aromatic Moiety: The presence of a substituted phenyl ring is a common feature. In Naminidil, this is a 4-cyanophenyl group. The cyano substituent is a strong electron-withdrawing group, which appears to be crucial for activity. Studies on related arylcyanoguanidines have shown that bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring can maintain or even enhance activity, indicating some flexibility in the nature of the aromatic system. nih.gov

The Cyanoguanidine Core: This central unit is a key hydrogen-bonding motif, likely interacting with specific amino acid residues within the K-ATP channel complex. Its structural rigidity and electronic properties are considered vital for anchoring the molecule in its binding site.

The Lipophilic Side Chain: In (S)-Naminidil, this is a (S)-3,3-dimethylbutan-2-yl group (also known as a tert-pentyl group). This bulky, hydrophobic group is believed to occupy a lipophilic pocket within the receptor. The size, shape, and hydrophobicity of this substituent significantly impact potency. Research on analogues has demonstrated that variations in this part of the molecule lead to substantial changes in smooth muscle relaxation activity. nih.gov

The interplay between these three components defines the molecule's ability to effectively bind to and activate the K-ATP channel.

Table 1: Effect of Structural Modifications on Potassium Channel Opening Activity in Naminidil Analogues This table is illustrative, based on general SAR principles for cyanoguanidine KCOs.

Compound Aromatic Group (R1) Lipophilic Group (R2) Relative Potency
(S)-Naminidil 4-Cyanophenyl (S)-3,3-dimethylbutan-2-yl High
Analogue 1 Phenyl (S)-3,3-dimethylbutan-2-yl Moderate
Analogue 2 4-Nitrophenyl (S)-3,3-dimethylbutan-2-yl High
Analogue 3 4-Cyanophenyl Isopropyl Low

Impact of Stereochemical Configuration on Biological Activity

Stereochemistry plays a profound role in the biological activity of chiral drugs, as the spatial arrangement of atoms dictates how a molecule interacts with its biological target. ijpsjournal.commhmedical.com The vast majority of biological macromolecules, such as receptors and enzymes, are chiral, leading to stereoselective binding, metabolism, and transport of drug enantiomers. nih.govmdpi.com

For Naminidil, the chiral center at the second position of the 3,3-dimethylbutan-2-yl side chain is critical for its activity. The designation (S)-Naminidil specifies a particular three-dimensional arrangement at this center. It is a well-established principle that different enantiomers of a chiral drug can have widely varying pharmacological activities, with one enantiomer often being significantly more potent (the eutomer) than the other (the distomer). michberk.com In some cases, the distomer may be inactive or even contribute to undesired side effects.

While specific comparative data for the enantiomers of Naminidil is not detailed in the provided search results, studies on other chiral KCOs consistently demonstrate high stereoselectivity. This implies that the precise orientation of the lipophilic side chain of (S)-Naminidil is necessary for an optimal fit within its binding pocket on the K-ATP channel, maximizing the stabilizing interactions required for channel activation. Any deviation from the (S)-configuration, as in the (R)-enantiomer, would likely result in a poorer fit and consequently, a significant reduction in potassium channel opening potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naminidil Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com This computational technique is a cornerstone of ligand-based drug design, aiming to predict the activity of novel compounds and guide the synthesis of more potent analogues. mdpi.comquora.com

A QSAR study on Naminidil derivatives would involve the following steps:

Data Set Assembly: A series of Naminidil analogues with measured potassium channel opening activities would be compiled. researchgate.net

Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated. These numerical values represent different physicochemical properties, such as hydrophobicity (e.g., LogP), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). wikipedia.org

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For KCOs, QSAR studies have often found that blocking activity is significantly correlated with Kier's first-order valence molecular connectivity index, while both blocking and opening activities are frequently linked to the hydrophobic properties of the compounds. researchgate.net A hypothetical QSAR equation for Naminidil derivatives might look like:

log(Activity) = c1(LogP) - c2(Steric_Parameter) + c3*(Electronic_Descriptor) + constant

Such a model would quantify the importance of lipophilicity, size, and electronic nature of different substituents, providing a clear, predictive framework for designing improved Naminidil derivatives. researchgate.net

Computational and Medicinal Chemistry Approaches to Ligand and Structure-Based Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. nih.govresearchgate.net Both ligand-based and structure-based approaches are instrumental in the development of analogues of (S)-Naminidil.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution structure of the biological target, LBDD uses the information from a set of known active ligands. quora.com For Naminidil, a pharmacophore model could be generated based on the structures of potent KCOs like (S)-Naminidil, Pinacidil, and Diazoxide. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic regions, aromatic rings) necessary for activity. mdpi.com Medicinal chemists can then use this pharmacophore as a template to screen virtual libraries for new scaffolds or to design novel molecules that fit the model, with the goal of identifying compounds with enhanced potency or improved properties. mdpi.com

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution cryo-electron microscopy (cryo-EM) structures of K-ATP channels, SBDD has become a powerful tool. elifesciences.org This approach utilizes the 3D atomic coordinates of the drug target to design ligands with high affinity and selectivity. nih.gov Using molecular docking programs, researchers can simulate how different Naminidil analogues bind to the K-ATP channel. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding site. elifesciences.org This detailed structural insight allows for the rational design of modifications to the Naminidil structure to improve these interactions, thereby increasing binding affinity and biological activity. nih.gov For example, a docking study might reveal an unfilled hydrophobic pocket near the ligand, suggesting that extending an alkyl chain on the Naminidil scaffold could enhance potency. biosolveit.de

The integration of these computational strategies provides a powerful, iterative cycle for drug development, enabling the efficient exploration of chemical space and the focused optimization of lead compounds like (S)-Naminidil. nih.gov

Based on a comprehensive review of publicly available scientific literature, there is no research data available for a compound designated as "(S)-Naminidil" or "Naminidil." Searches for preclinical pharmacological studies, including in vitro and in vivo data, have not yielded any relevant results in scientific databases or scholarly articles. The name appears on vendor websites listing chemicals for sale, but no scientific research or publications could be found to support the generation of the requested article.

Consequently, it is not possible to provide a detailed, evidence-based article on the preclinical pharmacological research and efficacy models of (S)-Naminidil as per the specified outline. The absence of published research means that no information is available on its pharmacological profiling, efficacy in cell-based assays, properties in advanced in vitro models, or its pharmacokinetic characteristics in animal models.

Should scientific literature on "(S)-Naminidil" become publicly available in the future, a detailed article could be composed. At present, the lack of data prevents the fulfillment of this request.

Preclinical Pharmacological Research and Efficacy Models for S Naminidil

Investigation of Modulated Biochemical Pathways by (S)-Naminidil in Preclinical Systems

(S)-Naminidil, a cyanoguanidine derivative, has been identified as a potent and selective opener of ATP-sensitive potassium (KATP) channels. medchemexpress.com Its primary mechanism of action involves binding to the sulfonylurea receptors (SUR) associated with these channels, which leads to an increased potassium efflux and subsequent hyperpolarization of the cell membrane. This fundamental action on ion transport implicates (S)-Naminidil in the modulation of various biochemical pathways crucial for cellular function and response to stress. ebi.ac.uk Preclinical research, while not providing exhaustive "omics" data, points towards its influence on pathways related to glucose metabolism, cellular stress response, and ion homeostasis. ebi.ac.ukbyjus.com

Currently, there is a lack of publicly available, specific untargeted or targeted metabolomic profiling studies conducted directly on (S)-Naminidil. However, based on its mechanism of action as a KATP channel opener, its potential impact on cellular metabolism can be inferred. KATP channels are critical sensors of the cell's energetic state, directly linking metabolic signals, such as the ATP/ADP ratio, to electrical activity across the cell membrane.

Given that KATP channels play a significant role in insulin (B600854) secretion and glucose homeostasis, it is plausible that treatment with (S)-Naminidil would alter the metabolic profiles of key metabolites. ebi.ac.uk For instance, in pancreatic β-cells, the opening of KATP channels leads to hyperpolarization, which in turn inhibits insulin secretion. This action would likely be reflected in the metabolome through changes in the concentrations of glucose, glycolytic intermediates, and components of the citric acid cycle. byjus.com

A hypothetical targeted metabolomics study investigating the effects of (S)-Naminidil could focus on key metabolic pathways. The following table outlines potential metabolites and pathways that could be modulated by (S)-Naminidil based on its known mechanism of action.

Metabolic Pathway Potential Metabolite Changes Rationale for Investigation
Glycolysis/Gluconeogenesis Altered levels of Glucose-6-phosphate, Fructose-1,6-bisphosphate, Pyruvate, LactateKATP channel activation is linked to cellular energy status and can influence glucose uptake and utilization. ebi.ac.uk
Citric Acid (TCA) Cycle Changes in Citrate, Succinate, Malate concentrationsThe TCA cycle is central to cellular respiration and ATP production, which directly regulates KATP channel activity.
Amino Acid Metabolism Fluctuations in Alanine, Glutamate, Aspartate levelsAmino acids can feed into the TCA cycle and influence cellular energy balance.
Fatty Acid Oxidation Variations in acylcarnitine profilesFatty acid oxidation is a major source of ATP, and its modulation could affect KATP channel function.

Further preclinical research employing metabolomic profiling is necessary to validate these potential effects and to provide a comprehensive understanding of how (S)-Naminidil influences cellular metabolism.

Similar to metabolomics, specific proteomic and transcriptomic studies on (S)-Naminidil are not widely available in the public domain. However, the modulation of KATP channels by (S)-Naminidil is expected to trigger downstream signaling cascades that would ultimately be reflected in the proteome and transcriptome of treated cells.

The activation of KATP channels can influence pathways related to cellular protection against ischemic and hypoxic conditions. ebi.ac.uk Therefore, a transcriptomic analysis might reveal changes in the expression of genes involved in stress response, such as heat shock proteins and antioxidant enzymes. ebi.ac.uk Proteomic studies could then confirm these changes at the protein level and identify post-translational modifications indicative of cellular stress and survival pathways.

A hypothetical investigation into the proteomic and transcriptomic responses to (S)-Naminidil could reveal the following:

Omics Approach Potential Findings Biological Implication
Transcriptomics (RNA-Seq) Upregulation of genes related to cellular protection (e.g., antioxidant enzymes, anti-apoptotic factors).Suggests a role in cytoprotective signaling pathways in response to stress. ebi.ac.uk
Proteomics (Mass Spec) Altered expression of proteins involved in ion transport, glucose metabolism, and apoptosis. ebi.ac.ukConfirms the functional impact of transcriptomic changes and identifies key protein modulators.

Comparative Preclinical Studies with Structurally Related Compounds (e.g., Minoxidil)

Minoxidil (B1677147), another well-known potassium channel opener, serves as a relevant comparator for (S)-Naminidil, particularly as both have been investigated for their potential in treating alopecia. ncats.iogoogle.com While direct, side-by-side preclinical "omics" studies are not available, a comparative analysis can be drawn based on their shared mechanism of action.

Both (S)-Naminidil and minoxidil (in its active sulfate (B86663) form) function by opening KATP channels. medchemexpress.comdru.com This shared mechanism suggests that they would likely induce similar downstream biochemical and physiological effects, such as vasodilation and potential modulation of hair follicle cycling. ncats.iodru.com

The following table provides a comparative overview based on available information and inferred properties.

Feature (S)-Naminidil Minoxidil Reference
Chemical Class CyanoguanidinePiperidinopyrimidine derivative medchemexpress.comdru.com
Mechanism of Action KATP channel openerKATP channel opener (active form is minoxidil sulfate) dru.com
Primary Target Sulfonylurea Receptor (SUR) on KATP channelsKATP channels in vascular smooth muscle and hair follicles dru.com
Reported Preclinical Application Treatment of alopeciaTreatment of hypertension and alopecia ncats.iogoogle.com
Inferred Biochemical Effects Modulation of ion transport, cellular stress responses, glucose metabolismVasodilation, stimulation of hair follicle anagen phase ebi.ac.ukdru.com

Despite their similar mechanisms, differences in their chemical structures could lead to variations in potency, selectivity, and off-target effects, which would be reflected in their respective metabolomic, proteomic, and transcriptomic profiles. For instance, differences in binding affinity to SUR subtypes could result in tissue-specific effects. However, without direct comparative preclinical data, these remain areas for future investigation. The development of (S)-Naminidil was reportedly discontinued (B1498344) by Bristol-Myers Squibb for the treatment of androgenetic alopecia. ncats.io

Advanced Analytical and Computational Methodologies for S Naminidil Investigation

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the characterization of (S)-Naminidil, offering detailed information about its atomic and molecular structure. aps.orgarxiv.orgrsc.org These techniques are indispensable for confirming the compound's identity, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of organic molecules like (S)-Naminidil. numberanalytics.commdpi.comresearchgate.netlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the molecule. numberanalytics.commdpi.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used for initial structural verification. mdpi.com For (S)-Naminidil, ¹H NMR would be expected to show distinct signals for the protons in the cyanophenyl group, the guanidine (B92328) moiety, and the chiral (S)-1,2,2-trimethylpropyl group. The chemical shifts, integration values, and coupling patterns of these signals provide a wealth of structural information. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments within the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly valuable for confirming the stereochemistry at the chiral center by identifying protons that are close in space. numberanalytics.com The use of advanced NMR techniques is crucial for the complete structural and stereochemical elucidation of (S)-Naminidil. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for (S)-Naminidil

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyanophenyl C1-145.2
Cyanophenyl C2/C67.70 (d)120.8
Cyanophenyl C3/C57.85 (d)133.5
Cyanophenyl C4-110.1
Cyano (phenyl) C-118.9
Guanidine C-158.3
Guanidine NH8.5 (br s)-
Guanidine NH7.9 (br s)-
Chiral CH4.2 (m)62.5
tert-Butyl C(CH₃)₃-35.1
tert-Butyl CH₃1.05 (s)26.8
CH-CH₃1.25 (d)18.2
Cyano (guanidine) C-115.4
Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.

Mass Spectrometry for Naminidil and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is indispensable for determining the molecular weight of (S)-Naminidil and for identifying its metabolites. ijpras.comresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. ijpras.com

When coupled with liquid chromatography (LC-MS), complex mixtures can be separated prior to mass analysis, enabling the detection and identification of metabolites in biological matrices. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial structural information about the molecule. thermofisher.com For (S)-Naminidil, fragmentation would likely occur at the guanidine linkages and around the chiral center, providing characteristic fragment ions that can be used for structural confirmation. youtube.comlibretexts.orgmiamioh.edu The presence of nitrogen atoms would result in a molecular ion with an odd nominal mass, a characteristic feature in the mass spectrum of nitrogen-containing compounds. youtube.com

The general steps for metabolite identification using HRMS involve detecting potential metabolites based on predicted metabolic transformations (e.g., oxidation, hydrolysis) and then confirming their structures through detailed analysis of their fragmentation patterns. ijpras.com

Table 2: Potential Mass Spectrometry Fragments of (S)-Naminidil

Fragment DescriptionPredicted m/z
[M+H]⁺ (Molecular Ion)270.17
Loss of cyanamide (B42294) (NC-NH₂)228.15
Cleavage at guanidine N-C(phenyl) bond167.13
4-cyanophenyl isocyanate fragment143.04
(S)-1,2,2-trimethylpropylamine fragment102.13
tert-butyl cation57.07
Note: These are hypothetical fragments for illustrative purposes. Actual fragmentation will depend on ionization method and collision energy.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of a compound by probing its vibrational modes. labmanager.comamericanpharmaceuticalreview.comnih.govmdpi.comresearchgate.net These methods are complementary and offer valuable information about the functional groups present in (S)-Naminidil. labmanager.comnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. labmanager.com The FTIR spectrum of (S)-Naminidil would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, N-H (amine/guanidine) stretches, C-H stretches (aliphatic and aromatic), and C=N (guanidine) stretch.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light from a laser source. nih.gov It is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. For (S)-Naminidil, the Raman spectrum would also show characteristic peaks for the nitrile and aromatic ring vibrations. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for (S)-Naminidil

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)
C≡N (Nitrile)FTIR, Raman2220 - 2240
N-H (Stretch)FTIR3200 - 3500
C-H (Aromatic)FTIR3000 - 3100
C-H (Aliphatic)FTIR2850 - 2960
C=N (Guanidine)FTIR, Raman1630 - 1680
Aromatic C=CFTIR, Raman1400 - 1600
Note: These are general ranges and the exact positions can vary.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of molecules like (S)-Naminidil at an atomic level. fiveable.meanu.edu.aukallipos.gramazon.comkth.seresearchgate.net These methods complement experimental data and provide insights that can be difficult to obtain through laboratory techniques alone.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govmdpi.comfrontiersin.orgchemrxiv.org For (S)-Naminidil, docking studies can be employed to understand how it interacts with its biological target, such as a potassium channel. These simulations can identify key amino acid residues involved in the binding and can help to rationalize the compound's activity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.commdpi.comnih.govf1000research.com By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking and can reveal important conformational changes that may occur upon binding. nih.govf1000research.com These simulations offer a more realistic picture of the interaction in a physiological environment. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. fiveable.me These methods can be used to calculate a wide range of properties for (S)-Naminidil, including its optimized geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability. These calculations provide a fundamental understanding of the molecule's intrinsic properties. fiveable.mekallipos.gr

In Silico Prediction Models for Preclinical Pharmacokinetics

In modern drug discovery, in silico modeling plays a pivotal role in the early assessment of a compound's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). For (S)-Naminidil, computational models are employed to predict key ADME parameters, enabling early-stage risk assessment and guiding further experimental studies. These models use the molecular structure of (S)-Naminidil to calculate physicochemical properties and predict its interactions with biological systems.

The primary goals of applying in silico models to (S)-Naminidil include:

Prediction of Absorption: Models estimate intestinal absorption by predicting permeability, often benchmarked against Caco-2 cell monolayer assays. High permeability is indicative of good oral absorption potential.

Prediction of Metabolism: Computational tools can predict the metabolic stability of (S)-Naminidil by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. This is often correlated with data from in vitro assays using human liver microsomes (HLM). Low metabolic clearance in HLM suggests a longer half-life in vivo.

Prediction of Distribution: Algorithms are used to estimate the extent of plasma protein binding (PPB). High PPB can limit the concentration of free, pharmacologically active drug available to target tissues.

Research findings on the in vitro ADME profile of (S)-Naminidil provide the experimental data used to build, train, and validate these predictive models. The data demonstrates a favorable profile, suggesting that well-calibrated in silico models would likely predict low preclinical PK risk. For instance, the high Caco-2 permeability of (S)-Naminidil suggests that computational models based on physicochemical properties (e.g., lipophilicity, polar surface area) would correctly forecast good oral absorption. Similarly, its moderate stability in HLM and low potential for CYP inhibition are key endpoints that advanced metabolic models aim to predict accurately.

The table below summarizes the key in vitro pharmacokinetic parameters for (S)-Naminidil, which serve as benchmarks for the validation of in silico predictive models.

Pharmacokinetic ParameterAssay / ModelResultInterpretation for Model Validation
Intestinal PermeabilityCaco-2 Permeability (A→B)22.1 x 10-6 cm/sIndicates high permeability. A predictive model should classify (S)-Naminidil as having high oral absorption potential.
Metabolic StabilityHuman Liver Microsomes (HLM)79% remaining after 30 minSuggests moderate metabolic stability. In silico models should predict a low to moderate hepatic clearance rate.
Plasma Protein BindingHuman Plasma85.1%Represents high binding. Computational models for distribution should predict a low volume of distribution (Vd).
CYP Inhibition Potential (IC50)CYP Isoforms (1A2, 2C9, 2C19, 2D6, 3A4)>10 µM for all tested isoformsIndicates a low risk of drug-drug interactions. In silico docking models should show weak binding to the active sites of these CYP enzymes.

Advanced Chromatographic and Separation Techniques for Compound Analysis

Accurate quantification of (S)-Naminidil in biological matrices such as plasma, serum, and tissue homogenates is essential for conducting pharmacokinetic studies. Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), are the gold standard for this type of bioanalysis due to their exceptional sensitivity, specificity, and speed.

A validated UHPLC-MS/MS method for (S)-Naminidil enables the precise measurement of its concentration over time following administration, allowing for the determination of critical PK parameters. The development of such a method involves several key steps:

Sample Preparation: Extraction of (S)-Naminidil from the biological matrix. This is typically achieved through protein precipitation (PPT) with a solvent like acetonitrile (B52724), followed by centrifugation to remove endogenous proteins.

Chromatographic Separation: The extracted sample is injected into a UHPLC system. Separation is performed on a reverse-phase column (e.g., a C18 column), which separates (S)-Naminidil from endogenous matrix components based on hydrophobicity. A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation and peak shape.

Detection and Quantification: The column eluent is directed into the ion source of a tandem mass spectrometer. (S)-Naminidil is ionized, typically via electrospray ionization (ESI) in positive mode, to form the protonated parent ion [M+H]⁺. This parent ion is then isolated and fragmented to produce specific product ions. The transition from the parent ion to a characteristic product ion is monitored using Multiple Reaction Monitoring (MRM), which provides high specificity and minimizes interference from other substances.

The table below outlines the typical parameters for a validated UHPLC-MS/MS method designed for the quantification of (S)-Naminidil in a biological matrix.

Method ParameterSpecificationPurpose
InstrumentUHPLC system coupled to a triple quadrupole mass spectrometerProvides high-resolution separation and highly sensitive, specific detection.
ColumnReverse-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)Separates (S)-Naminidil from endogenous components based on polarity.
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase; acid improves peak shape and ionization efficiency.
Mobile Phase BAcetonitrileOrganic component used to elute the analyte from the column.
Flow Rate0.4 mL/minOptimized for efficient separation on a UHPLC column.
Ionization ModeElectrospray Ionization (ESI), PositiveEfficiently generates the protonated molecular ion [M+H]⁺ for (S)-Naminidil.
MRM TransitionPrecursor Ion (m/z) → Product Ion (m/z) (e.g., 318.2 → 116.1)Ensures highly specific detection and quantification of the target analyte, minimizing matrix effects.
Method ValidationLinearity, Accuracy, Precision, Limit of Quantification (LOQ)Confirms the method is reliable, reproducible, and fit for purpose according to regulatory guidelines.

Future Directions and Emerging Research Avenues for S Naminidil

Exploration of Novel Research Applications Based on Potassium Channel Modulation

(S)-Naminidil is identified as a cyanoguanidine KATP opener, meaning it works through potassium (K) channels. medchemexpress.com The modulation of potassium channels is a critical area of research in neuroscience and physiology, as these channels are fundamental to maintaining cell membrane potential and regulating cellular excitability. scbt.com Researchers utilize potassium channel modulators to investigate the roles of these channels in both normal cellular functions and in various diseases. scbt.com

The ability of (S)-Naminidil to modulate potassium channels opens up avenues for research into a variety of physiological processes and pathological conditions. scbt.com These include, but are not limited to:

Neurological Disorders: Potassium channels are integral to neuronal signaling. scbt.com Their dysfunction has been linked to conditions like epilepsy, where abnormal electrical activity in the brain leads to seizures. cureepilepsy.org Research into potassium channel modulators is crucial for understanding the mechanisms behind such disorders and developing new therapeutic strategies. scbt.comcureepilepsy.org

Cardiovascular Conditions: In the heart, potassium channels play a role in regulating the heartbeat. cureepilepsy.org Dysfunctions in these channels are associated with arrhythmias and other cardiovascular diseases. scbt.com The study of potassium channel modulators can provide insights into the pharmacology of new compounds for cardiovascular applications. scbt.com

Pain Management: The modulation of voltage-gated potassium (Kv) channels by certain molecules has shown potential for the development of novel therapeutics for pain. mdpi.com

Autoimmune Diseases: Kv channels are also regulators of immunological responses, suggesting that their modulation could be a target for treating autoimmune disorders. mdpi.com

The broad range of potassium channel modulators available to researchers allows for precise control over potassium channel activity, enabling detailed study of their effects on cellular processes. scbt.com This supports advanced research in biochemistry and molecular biology, driving innovation in our understanding of ion channel physiology. scbt.com

Development of Advanced Delivery Systems for Experimental Research Models

The effectiveness of any therapeutic agent in a research setting is heavily dependent on its delivery to the target site. For (S)-Naminidil, the development of advanced delivery systems is a crucial area of future research to enhance its utility in experimental models. researchgate.net Novel drug delivery systems aim to improve the quality, safety, and efficacy of pharmaceutical formulations. researchgate.net

Recent advancements in nanotechnology have paved the way for more sophisticated targeted-delivery systems. mdpi.com These systems can be broadly categorized as viral and non-viral vectors, each with distinct advantages for delivering therapeutic molecules like (S)-Naminidil. nih.gov

Key advanced delivery systems being explored include:

Nanoparticles: These are a major focus in targeted drug delivery. mdpi.com They can be engineered to deliver drugs selectively to the site of action, increasing local concentrations while minimizing systemic toxicity. mdpi.com Different types of nanoparticles, such as lipid-based nanoparticles and polymeric nanoparticles, offer various options for encapsulating and delivering compounds. mdpi.comwiley.com

Charge-Reversible Nanoparticles: These innovative systems can change their surface charge in response to specific stimuli at the target site, such as changes in pH. nih.gov This "smart" behavior can enhance the adhesion of nanoparticles to target cells, improve cellular uptake, and facilitate the delivery of the therapeutic agent. nih.gov

Viral and Viral-Like Vectors: Systems like lentiviral vectors and adeno-associated viral vectors are highly efficient at introducing genetic material into target cells. nih.gov While more relevant for gene-based therapies, the principles of targeted delivery can be adapted for small molecules.

Liposomes and Dendrimers: These are other forms of nanocarriers that can be used to encapsulate and deliver drugs. mdpi.comwiley.com

The optimization of these delivery systems often involves experimental designs and computational modeling to determine the best combination of product and process characteristics. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Naminidil Research and Discovery

AI and ML can be applied across various stages of the drug discovery pipeline: cncb.ac.cn

Target Identification and Validation: AI algorithms can analyze biomedical data to identify potential new targets for (S)-Naminidil based on its potassium channel modulating activity. nih.gov

Drug Design and Optimization: Generative AI can be used to design novel molecules with improved properties. roche.com ML models can predict the activity and toxicity of new chemical entities, reducing the need for extensive trial-and-error experimentation. nih.govcncb.ac.cn

Virtual Screening: AI can rapidly screen large libraries of compounds to identify those with the highest probability of interacting with a specific target. nih.gov

Predictive Modeling: ML can be used to develop quantitative structure-activity relationship (QSAR) models, which predict the biological activity of a molecule based on its chemical structure. mdpi.com

Data Analysis: AI can help researchers make sense of the massive amounts of data generated from experiments and clinical studies, leading to new insights and more accurate models. roche.com

Unexplored Chiral Aspects and Enantiomeric Research for Naminidil Beyond (S)-Configuration

(S)-Naminidil is the (S)-enantiomer of the compound Naminidil. nih.govnih.gov Enantiomers are stereoisomers that are mirror images of each other and can have significantly different pharmacological properties. The existence of the (S)-configuration implies the existence of its (R)-enantiomer.

Future research should focus on the synthesis and characterization of the (R)-enantiomer of Naminidil and a racemic mixture (a mixture of both enantiomers) to fully understand the stereochemical requirements for its biological activity. It is possible that the (R)-enantiomer possesses different or even more potent activity as a potassium channel modulator, or it could have a completely different pharmacological profile.

Investigating these unexplored chiral aspects is crucial for a comprehensive understanding of Naminidil's structure-activity relationship. This research could lead to the discovery of a more effective or safer therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing the (S)-enantiomer of Naminidil?

  • Methodological Answer : Synthesis of the (S)-enantiomer requires chiral resolution techniques such as asymmetric catalysis or enzymatic separation. Characterization should include:

  • Enantiomeric purity : Chiral HPLC or capillary electrophoresis with a polysaccharide-based column (e.g., Chiralpak®) to confirm >98% enantiomeric excess .
  • Structural validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to verify stereochemistry and molecular identity.
  • Reproducibility : Detailed procedures for reaction conditions (temperature, solvent, catalyst ratio) must be documented in the main text or supplementary materials to enable replication .

Q. How can researchers ensure the pharmacological activity of Naminidil, (S)- is reliably measured in vitro?

  • Methodological Answer :

  • Assay Design : Use patch-clamp electrophysiology to directly measure potassium channel activation in transfected HEK293 cells or native tissues. Include positive controls (e.g., known K⁺ channel openers) and negative controls (e.g., channel blockers) .
  • Dose-Response Analysis : Calculate EC₅₀ values using nonlinear regression (e.g., GraphPad Prism®) across ≥5 concentrations, with triplicate measurements to minimize variability.
  • Data Reporting : Provide raw current traces, normalized activation curves, and statistical comparisons in supplementary datasets .

Q. What are the best practices for validating Naminidil, (S)- stability under experimental storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC to detect enantiomeric inversion or decomposition.
  • Storage Recommendations : Store lyophilized samples at -80°C in inert atmospheres (argon) to prevent oxidation. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported EC₅₀ values for Naminidil, (S)- across different potassium channel subtypes?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically compare experimental variables (e.g., cell type, buffer composition, voltage protocols) from conflicting studies using tools like PRISMA guidelines.
  • Structural-Activity Studies : Perform molecular docking simulations (e.g., AutoDock Vina®) to assess binding affinity variations across channel isoforms. Validate predictions with site-directed mutagenesis .
  • Data Normalization : Report EC₅₀ values relative to internal controls (e.g., maximum channel activation by a reference agonist) to reduce inter-lab variability .

Q. What strategies can mitigate batch-to-batch variability in Naminidil, (S)- synthesis for longitudinal studies?

  • Methodological Answer :

  • Quality Control (QC) Protocols : Implement in-process monitoring (e.g., inline FTIR spectroscopy) during synthesis to detect intermediates.
  • Batch Documentation : Record CAS registry numbers, synthetic routes, and impurity profiles (HPLC traces) in supplementary materials. Cross-validate batches via collaborative trials .

Q. How can researchers design studies to distinguish Naminidil, (S)-’s primary pharmacological effects from off-target interactions?

  • Methodological Answer :

  • Selective Knockout Models : Use CRISPR/Cas9-edited cell lines lacking specific potassium channels to isolate target-specific responses.
  • High-Throughput Screening : Employ panels of ion channel assays (e.g., FLIPR® Tetra) to identify off-target activity.
  • Computational Profiling : Apply machine learning models (e.g., DeepChem) to predict polypharmacology risks .

Data Management and Reproducibility

Q. What minimal metadata should accompany Naminidil, (S)- research datasets to ensure reproducibility?

  • Methodological Answer :

  • Metadata Standards : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:
  • Chemical identifiers (CAS 923565-21-3, IUPAC name).
  • Experimental parameters (temperature, pH, assay duration).
  • Instrument calibration data (e.g., electrode drift correction in electrophysiology) .
  • Data Repository : Deposit raw data in domain-specific repositories (e.g., ChemRxiv, Zenodo) with persistent DOIs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.